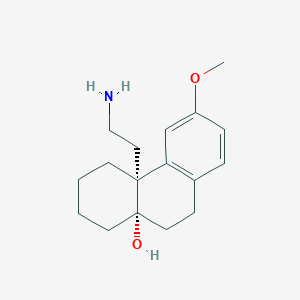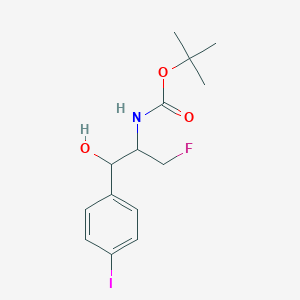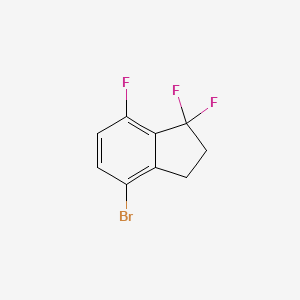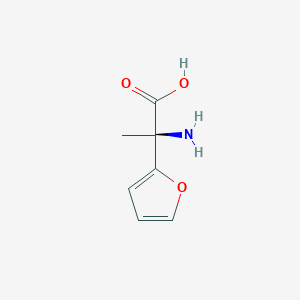
2-Furanylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanylalanine is an amino acid derivative that features a furan ring attached to the alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Furanylalanine can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of furanyl-substituted enamides using rhodium or ruthenium catalysts. This method allows for the production of enantiomerically pure this compound .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned asymmetric hydrogenation process. The use of highly selective catalysts ensures high yields and purity, making this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Furanylalanine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Formation of furanones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
2-Furanylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Incorporated into proteins to study protein structure and function.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of 2-Furanylalanine involves its incorporation into proteins, where it can influence protein folding and function. The furan ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can affect the overall stability and activity of the protein .
Comparison with Similar Compounds
Phenylalanine: Similar in structure but contains a benzene ring instead of a furan ring.
Tyrosine: Contains a phenol group attached to the alanine backbone.
Tryptophan: Features an indole ring attached to the alanine backbone.
Uniqueness: 2-Furanylalanine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it a valuable tool for studying protein structure and function, as well as for developing new therapeutic agents .
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(2R)-2-amino-2-(furan-2-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-7(8,6(9)10)5-3-2-4-11-5/h2-4H,8H2,1H3,(H,9,10)/t7-/m1/s1 |
InChI Key |
FKVAWEVSZYLWIO-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@](C1=CC=CO1)(C(=O)O)N |
Canonical SMILES |
CC(C1=CC=CO1)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14783013.png)
![disodium (2R,3S,4R,5R)-2-({[hydroxy({[hydroxy(phosphonatooxy)phosphoryl]oxy})phosphoryl]oxy}methyl)-5-(6-hydroxy-9H-purin-9-yl)oxolane-3,4-diol](/img/structure/B14783018.png)
![Cis-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol](/img/structure/B14783027.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783033.png)
![2-amino-N-[(4-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B14783035.png)
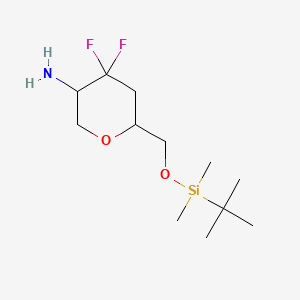
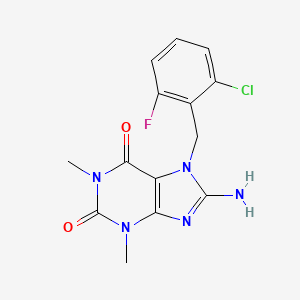

![(9R,11bR)-4'-[3-[4-[6-(2-aminoethylamino)hexanoyl]phenyl]propanoyl]-3',6',10,11b-tetramethylspiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-one](/img/structure/B14783046.png)
![Methyl-2-t-butyloxycarbonyl-2-azabicyclo[2.2.2]octane-6-carboxylate](/img/structure/B14783050.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methoxyphenyl)-6,9-dihydro-1H-purin-6-one](/img/structure/B14783066.png)
